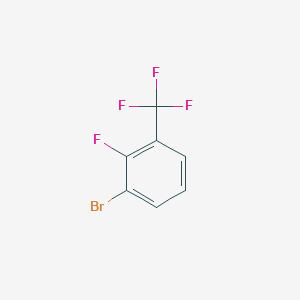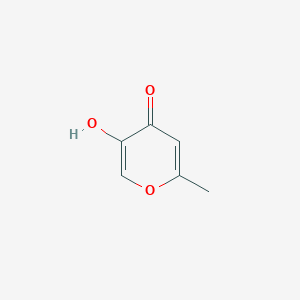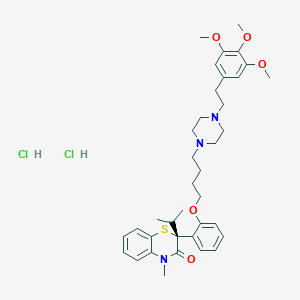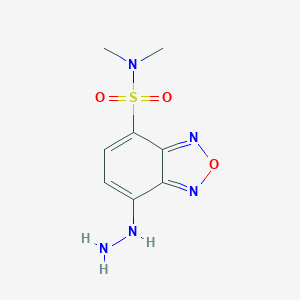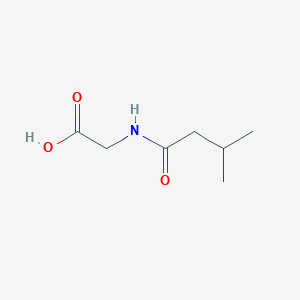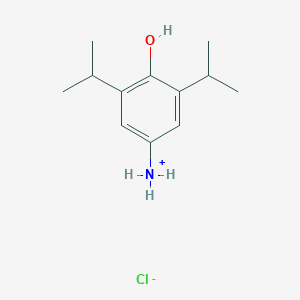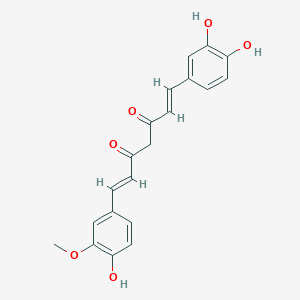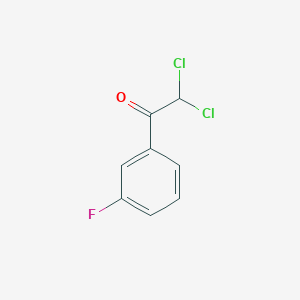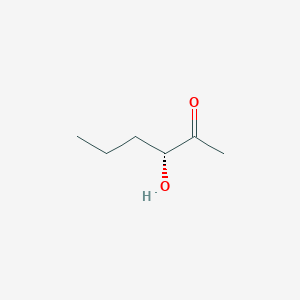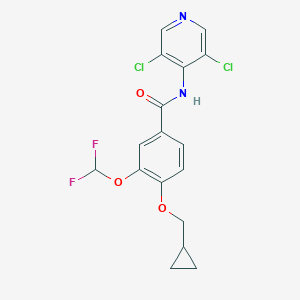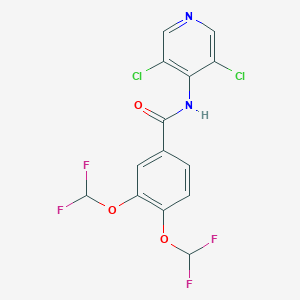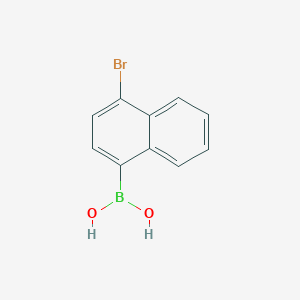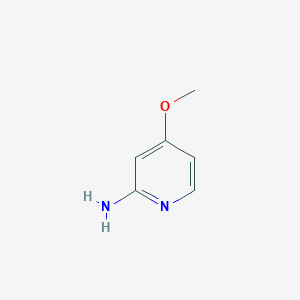![molecular formula C19H14 B134943 1-Methylbenz[a]anthracene CAS No. 2498-77-3](/img/structure/B134943.png)
1-Methylbenz[a]anthracene
Overview
Description
1-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14 and a molecular weight of 242.31 g/mol . It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group at the 1-position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1-Methylbenz(A)anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . It interacts with DNA, leading to the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenesis .
Mode of Action
The compound is metabolized by enzymes in the body to form reactive intermediates . These intermediates can bind covalently to DNA, forming DNA adducts . The formation of these adducts can lead to errors in DNA replication, resulting in mutations .
Biochemical Pathways
1-Methylbenz(A)anthracene affects several biochemical pathways. It is metabolized by enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can then interact with DNA, leading to the formation of DNA adducts . This process can disrupt normal cellular processes and lead to carcinogenesis .
Pharmacokinetics
Like other pahs, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, it is metabolized in the liver and excreted in the urine and feces .
Result of Action
The primary result of 1-Methylbenz(A)anthracene’s action is the formation of DNA adducts, which can lead to mutations and carcinogenesis . It has been shown to have high mutagenic activity in Salmonella typhimurium .
Action Environment
The action of 1-Methylbenz(A)anthracene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its metabolism and the formation of DNA adducts . Additionally, factors such as temperature and pH can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that human Aldo-Keto Reductases (AKRs) can catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . This suggests that 1-Methylbenz(A)anthracene may interact with these enzymes in biochemical reactions .
Cellular Effects
It is known that PAHs can induce an inflammatory response that may lead to pulmonary toxicity . This suggests that 1-Methylbenz(A)anthracene may have similar effects on cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that AKRs can catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . This suggests that 1-Methylbenz(A)anthracene may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that benz[a]anthracene has an LD50 of over 5000 mg/kg, although classical behavioral changes were observed at lower administered doses . This suggests that 1-Methylbenz(A)anthracene may have similar dosage effects, potentially including threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that AKRs can catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . This suggests that 1-Methylbenz(A)anthracene may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1-Methylbenz[a]anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C. Industrial production methods may vary, but they generally follow similar principles of alkylation reactions.
Chemical Reactions Analysis
1-Methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 1-methylbenz(a)anthracene-7,12-dione.
Scientific Research Applications
Comparison with Similar Compounds
1-Methylbenz[a]anthracene is similar to other polycyclic aromatic hydrocarbons such as:
Benz(a)anthracene: The parent compound without the methyl group.
7-Methylbenz(a)anthracene: A derivative with a methyl group at the 7-position.
7,12-Dimethylbenz(a)anthracene: A compound with methyl groups at both the 7 and 12 positions.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-8-14-9-10-17-11-15-6-2-3-7-16(15)12-18(17)19(13)14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMBCXXTFFHALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179699 | |
| Record name | 1-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2498-77-3 | |
| Record name | 1-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylbenz[a]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7797O3V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is 1-methylbenz(a)anthracene considered a significant environmental concern?
A: 1-methylbenz(a)anthracene is a PAH found in oil spills, posing a risk to marine ecosystems. A study analyzing sediment samples from an oil spill in the Philippines detected high levels of 1-methylbenz(a)anthracene one month after the incident []. This highlights the compound's persistence in the environment and its potential for bioaccumulation in the food chain.
Q2: How does the structure of 1-methylbenz(a)anthracene influence its potential carcinogenicity?
A: Research indicates that the shape and structural features of 1-methylbenz(a)anthracene contribute to its carcinogenic properties []. Notably, the "bay region" geometry, characterized by a methyl group positioned opposite a hydrogen atom (H12) and adjacent to another hydrogen (H11), leads to a longer C13-C18 bond within the bay region. This distorted structure, along with the short K-region bond (C5-C6), is thought to play a role in the compound's interaction with DNA and its ability to induce mutations.
Q3: How does the presence of a methyl group in 1-methylbenz(a)anthracene affect its mutagenicity compared to unsubstituted benz(a)anthracene?
A: Studies have shown that alkyl substitutions, such as the methyl group in 1-methylbenz(a)anthracene, can significantly influence the compound's mutagenicity []. While both benz(a)anthracene and its alkylated derivatives are mutagenic, the position and type of alkyl group can alter the compound's reactivity and interaction with biological systems. Further research is needed to fully understand the specific mechanisms by which the methyl group in 1-methylbenz(a)anthracene contributes to its mutagenic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


